molecular formula C19H16Cl2N4O2 B2975386 (3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203048-99-0

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2975386
CAS No.: 1203048-99-0
M. Wt: 403.26
InChI Key: TXJYGCBXFKFMIN-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a dichlorophenyl group, a furan ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Preparation of 3,4-Dichlorophenylamine: This can be synthesized by the chlorination of aniline.

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling Reactions: The furan ring and the pyridazine ring are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final compound is obtained by coupling the dichlorophenyl group with the piperazine-pyridazine intermediate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
  • 4-(3,4-Dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol

Uniqueness

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

(3,4-dichlorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O2/c20-14-4-3-13(12-15(14)21)19(26)25-9-7-24(8-10-25)18-6-5-16(22-23-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJYGCBXFKFMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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